Cas no 10277-87-9 (Methanol,tris(p-cyclopropylphenyl)-(7CI,8CI))
10277-87-9 structure
Product Name:Methanol,tris(p-cyclopropylphenyl)-(7CI,8CI)
CAS No:10277-87-9
MF:C28H28O
MW:380.521327972412
CID:236169
PubChem ID:285976
Update Time:2025-04-19
Methanol,tris(p-cyclopropylphenyl)-(7CI,8CI) Chemical and Physical Properties
Names and Identifiers
-
- Methanol,tris(p-cyclopropylphenyl)-(7CI,8CI)
- tris(4-cyclopropylphenyl)methanol
- AC1Q76TW
- AG-K-45846
- AR-1L7751
- CTK4A1470
- NSC143644
- Tri(p-cyclopropylphenyl)methanol
- Tris-(4-cyclopropyl-phenyl)-carbinol
- NSC-143644
- DTXSID90301477
- 10277-87-9
-
- Inchi: 1S/C28H28O/c29-28(25-13-7-22(8-14-25)19-1-2-19,26-15-9-23(10-16-26)20-3-4-20)27-17-11-24(12-18-27)21-5-6-21/h7-21,29H,1-6H2
- InChI Key: GUNWEDKBAIDMAP-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)C1CC1)(C1C=CC(=CC=1)C1CC1)C1C=CC(=CC=1)C1CC1
Computed Properties
- Exact Mass: 380.21414
- Monoisotopic Mass: 380.214015512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.9
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- PSA: 20.23
- LogP: 6.60300
Methanol,tris(p-cyclopropylphenyl)-(7CI,8CI) Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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